molecular formula C26H22N4O2S2 B2759277 3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 862829-50-3

3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2759277
CAS RN: 862829-50-3
M. Wt: 486.61
InChI Key: AUCIQAXUGRWBIX-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole-2-thiol bearing a 2-oxo-2-substituted-phenylethan-1-yl group . It is part of a library of fifteen similar compounds that were designed, synthesized, and evaluated as potential quorum sensing inhibitors .


Synthesis Analysis

The synthesis of these compounds involved the design and evaluation of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds . The exact synthesis process of the specific compound you mentioned is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of these compounds was determined using 1H-NMR, 13C-NMR, and HRMS (ESI) . Unfortunately, the specific structural details of the compound you mentioned are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

Compounds with structures incorporating elements such as triazole, thiazole, and benzo[d]thiazol units are widely studied for their synthesis methods and properties. For example, compounds involving triazole and thiazole moieties have been synthesized using various catalysts and conditions, aiming for high yields and eco-friendly procedures (Karimi-Jaberi et al., 2012). Such synthetic strategies could potentially be applied to the synthesis of the compound , leveraging specific catalysts and conditions for optimal results.

Applications in Research

  • Organic Photovoltaics : Compounds with benzo[d]thiazol and related heterocyclic frameworks have been explored as donor materials in organic photovoltaics. The incorporation of these units into polymer donors has been shown to impact the physical, optical, and electrochemical properties, contributing to the efficiency of solar cells (Lee et al., 2020). This suggests potential research applications of the queried compound in the development of new materials for energy conversion.

  • Anticancer and Antitumor Agents : The structural features of triazole and thiazole derivatives have been associated with promising anticancer and antitumor activities. Studies have identified compounds with such moieties exhibiting significant activity against various cancer cell lines, highlighting the potential of these structures in medicinal chemistry and drug design (Gomha et al., 2016). The detailed exploration of the compound could lead to new insights into its potential as an anticancer agent.

  • Corrosion Inhibition : Benzimidazole derivatives, which share some structural similarities with the compound , have been studied for their corrosion inhibition performance on metals. Such studies reveal the potential application of these compounds in protecting metals from corrosion, especially in acidic environments (Yadav et al., 2013). Research into the corrosion inhibition properties of the specified compound could provide valuable insights for industrial applications.

properties

IUPAC Name

3-[[5-phenacylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S2/c31-22(20-11-5-2-6-12-20)18-33-25-28-27-24(29(25)16-15-19-9-3-1-4-10-19)17-30-21-13-7-8-14-23(21)34-26(30)32/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCIQAXUGRWBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NN=C2SCC(=O)C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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